molecular formula C12H12BrN3O B8560348 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

Cat. No. B8560348
M. Wt: 294.15 g/mol
InChI Key: DPYHSPUZFJRSGO-UHFFFAOYSA-N
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Patent
US08796310B2

Procedure details

To a solution of 4-methoxypyridin-2-amine (620 mg, 5 mmol) and 2,6-dibromo-4-methylpyridine (1123 mg, 5.25 mmol) in dioxane (18 mL) was added 1,1′-bis(di-tertbutylphosphino)ferrocene palladium dichloride (280 mg, 0.5 mmol) and sodium tert-butoxide (437 mg, 5.25 mmol). Then the mixture stirred under microwave irradiation for 1.5 hours at 80° C. Then the mixture was poured into water (50 mL), and extracted with EtOAc (100 mL). The organic layer was washed with water (50 mL) and brine (50 mL), dried and concentrated. The residue purified by silica gel chromatography using a solvent system of 75% petroleum ether/EtOAc. The product containing fractions were collected and concentrated to give 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine (627 mg, 50%). MS ESI calcd for C12H12BrN3O [M+H]+ 294, found 294.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1123 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1.[Br:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13](Br)[N:12]=1.CC(C)([O-])C.[Na+].O>O1CCOCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:10][C:11]1[N:12]=[C:13]([NH:9][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=2)[CH:14]=[C:15]([CH3:17])[CH:16]=1 |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
COC1=CC(=NC=C1)N
Name
Quantity
1123 mg
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C)Br
Name
Quantity
437 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
280 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Then the mixture stirred under microwave irradiation for 1.5 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 627 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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